3,4-Hexanofuran-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[c]furan-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-7-5-3-1-2-4-6-8(7)10(12)13-9/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHJNFNJPLZGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Hexanofuran 2,5 Dione and Analogous Furan 2,5 Dione Derivatives
Classical Approaches to Furan-2,5-dione Ring Formation
Traditional methods for constructing the furan-2,5-dione core primarily rely on the cyclization of appropriately substituted 1,4-dicarbonyl compounds or dicarboxylic acids through dehydration.
Cyclization Reactions from Linear Dicarboxylic Acid Precursors and Diketones
The formation of the furan-2,5-dione ring, which is structurally a cyclic anhydride (B1165640), is classically achieved from dicarboxylic acid precursors. For saturated analogues like 3,4-disubstituted succinic anhydrides, the corresponding 3,4-disubstituted succinic acid is the direct precursor. The cyclization is an intramolecular dehydration reaction. pearson.comwikipedia.org
A cornerstone in the synthesis of substituted furans (the aromatic counterparts) is the Paal-Knorr synthesis, first reported in 1884. dbpedia.orgwikipedia.org This method involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone to form the furan (B31954) ring. alfa-chemistry.comorganic-chemistry.org The mechanism proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, creating a cyclic hemiacetal intermediate which then dehydrates to yield the furan. wikipedia.orgalfa-chemistry.com This approach is fundamental for creating the core heterocyclic structure from an acyclic precursor. For instance, 2,5-dimethylfuran-3,4-dicarboxylic acid can be prepared from diethyl 2,3-diacetylsuccinate, a diketone precursor, which is first cyclized and then hydrolyzed. google.com
Dehydration and Anhydride Formation Strategies
The critical step in forming the furan-2,5-dione (anhydride) ring from a linear dicarboxylic acid is dehydration. This can be accomplished using various dehydrating agents or by thermal methods. In the laboratory, reagents such as acetyl chloride or phosphoryl chloride are commonly used to convert succinic acid and its derivatives into the corresponding succinic anhydrides. wikipedia.orgorgsyn.org
The general reaction involves heating the dicarboxylic acid with a dehydrating agent. For example, refluxing succinic acid with acetyl chloride effectively yields succinic anhydride. orgsyn.org The reaction with acetic anhydride involves the formation of a mixed anhydride intermediate, which then undergoes an intramolecular nucleophilic acyl substitution to form the stable five-membered anhydride ring. pearson.com Industrially, succinic anhydride is produced via the catalytic hydrogenation of maleic anhydride. wikipedia.org Recently, electrochemical methods have also been developed for the intramolecular dehydration of dicarboxylic acids to their cyclic anhydrides under mild conditions, avoiding the need for conventional chemical dehydrating agents. kit.edu
Advanced and Catalytic Synthesis Strategies for Substituted Furan-2,5-diones
Modern synthetic chemistry employs advanced catalytic systems to achieve higher efficiency, regioselectivity, and functional group tolerance in the synthesis of complex furan-2,5-dione derivatives. These methods include transition-metal catalysis and the use of non-conventional energy sources like microwaves.
Palladium-Catalyzed Cross-Coupling Reactions in Furan-2,5-dione Synthesis
Palladium catalysis is a powerful tool for forming carbon-carbon bonds and introducing substituents onto a pre-existing heterocyclic core. For the synthesis of unsymmetrical 3,4-disubstituted furanones, a common strategy involves starting with a dihalogenated furanone precursor, such as 3,4-dibromo-2(5H)-furanone. A regioselective palladium-catalyzed Stille coupling reaction with an aryl(trialkyl)stannane can be used to introduce the first aryl group at the 4-position, yielding a 4-aryl-3-bromo-2(5H)-furanone. researchgate.net This monobrominated intermediate can then undergo a second coupling reaction to introduce a different substituent at the 3-position.
Similarly, the Suzuki coupling reaction can be employed. For example, the palladium-catalyzed cross-coupling of mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) with boronic acids can produce 3,4-disubstituted furanone derivatives. researchgate.net These furanone products can subsequently be oxidized to the corresponding furan-2,5-diones.
| Precursor | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,4-Dibromo-2(5H)-furanone | Aryl(trialkyl)stannane | Pd(PPh₃)₄ | 4-Aryl-3-bromo-2(5H)-furanone | Satisfactory | researchgate.net |
| Mucobromic acid | 2,5-dimethyl-3-thienylboronic acid | Pd(PPh₃)₄ / CsF | 3,4-bis(2,5-dimethyl-3-thienyl)-5-hydroxyfuran-2-one | 32% | researchgate.net |
Microwave-Assisted Synthetic Protocols for Enhanced Furan-2,5-dione Yields and Efficiency
Microwave irradiation has emerged as a valuable technique in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating. mdpi.com This technology has been successfully applied to classical reactions for furan synthesis.
The Paal-Knorr synthesis of furans from 1,4-diketones can be efficiently performed under microwave-assisted conditions. organic-chemistry.orgresearchgate.net This protocol significantly shortens the time required for the cyclization and dehydration steps. For example, the transformation of 1,4-diketones into the corresponding furan derivatives using microwave heating can be achieved in minutes, whereas conventional methods may require several hours. researchgate.netarkat-usa.org Microwave-assisted protocols have also been developed for multicomponent reactions to produce highly substituted furan and benzofuran (B130515) derivatives, demonstrating the versatility of this energy source in constructing complex heterocyclic systems efficiently. nih.govasianpubs.org
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Paal-Knorr Condensation | Conventional Heating (Reflux) | Hours | Variable | researchgate.net |
| Microwave Irradiation | Minutes | Improved | researchgate.net | |
| Synthesis of 2H-Chromene Derivatives | Conventional Heating (Reflux) | 4-7 h | Lower | mdpi.com |
| Microwave Irradiation (120 °C) | 8-10 min | Higher | mdpi.com |
Application of Phase Transfer Catalysis in Furan-2,5-dione Derivatization
Phase Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). researchgate.net This technique is particularly useful for generating active intermediates and accelerating reaction rates.
In the synthesis of furan-2,5-dione derivatives, PTC has been effectively combined with palladium-catalyzed cross-coupling reactions. A notable example is the Suzuki coupling of mucobromic acid with 2,5-dimethyl-3-thienylboronic acid, which was successfully carried out under PTC conditions (e.g., using benzyltriethylammonium chloride, BnEt₃NCl) in a toluene-water system. researchgate.net Furthermore, the subsequent oxidation of the resulting 3,4-disubstituted-5-hydroxyfuran-2-one to the final 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione was also achieved in high yield using potassium permanganate (B83412) under PTC conditions. The use of PTC in these steps allows for the efficient interaction of reagents that would otherwise have limited contact, enhancing both reaction rate and yield. researchgate.net
Specific Synthetic Considerations for 3,4-Hexanofuran-2,5-dione
While a direct, one-pot synthesis for this compound is not extensively documented in readily available literature, its synthesis can be envisioned through established methodologies for analogous 3,4-dialkyl-substituted furan-2,5-diones. The key challenges in the synthesis of this specific compound lie in the regioselective introduction of the two ethyl groups at the 3 and 4 positions and the subsequent formation of the anhydride functionality.
One plausible synthetic route would commence with a Paal-Knorr furan synthesis to generate a 3,4-diethylfuran intermediate. wikipedia.orgalfa-chemistry.com This would typically involve the acid-catalyzed cyclization of a 3,4-diethyl-2,5-hexanedione. The stereochemistry of the starting diketone can influence the rate of cyclization. organic-chemistry.org
Following the formation of the 3,4-diethylfuran, the next critical step is the oxidation of the furan ring to the corresponding furan-2,5-dione. Various oxidizing agents can be employed for this transformation. For example, the oxidation of a related hemiacetal, 3,4-bis(2,5-dimethyl-3-thienyl)-5-hydroxyfuran-2-one, to the corresponding furan-2,5-dione was successfully achieved using potassium permanganate under phase transfer catalysis conditions. researchgate.net This suggests that a similar oxidative strategy could be applicable to a 3,4-diethylfuran derivative.
An alternative strategy could involve the synthesis of 3,4-diethylmaleic acid and its subsequent dehydration to form the anhydride. The synthesis of the dialkyl-substituted maleic acid precursor could potentially be achieved through various organic transformations.
A study on the synthesis of the analogous 3,4-dimethylfuran-2,5-dione (2,3-dimethylmaleic anhydride) involved the decarboxylative dimerization of maleic anhydride in the presence of 2-aminopyridine. wikipedia.org While this method was specific for the dimethyl derivative, it highlights the potential for innovative approaches to constructing the 3,4-dialkylfuran-2,5-dione scaffold.
The table below summarizes potential synthetic approaches for 3,4-disubstituted furan-2,5-diones, which could be adapted for the synthesis of this compound.
Table 1: Potential Synthetic Strategies for 3,4-Disubstituted Furan-2,5-diones
| Synthetic Strategy | Key Starting Materials | Key Intermediates | Key Reactions | Potential for this compound Synthesis |
|---|---|---|---|---|
| Paal-Knorr Synthesis and Oxidation | 1,4-Diketone (e.g., 3,4-diethyl-2,5-hexanedione) | 3,4-Disubstituted furan (e.g., 3,4-diethylfuran) | Acid-catalyzed cyclization (Paal-Knorr), Oxidation | High |
| Cross-Coupling Reactions | Dihalo-furanone (e.g., mucobromic acid) and an organometallic reagent | 3,4-Disubstituted-5-hydroxyfuran-2-one | Palladium-catalyzed cross-coupling (e.g., Suzuki coupling), Oxidation | Moderate to High |
Further research and experimental validation are necessary to optimize a specific and efficient synthetic route to this compound. The choice of methodology would likely depend on the availability of starting materials, desired yield, and scalability of the process.
Reactivity and Mechanistic Studies of 3,4 Hexanofuran 2,5 Dione and Furan 2,5 Dione Systems
Ring-Opening Reactions and Hydrolysis Pathways of Furan-2,5-diones
The furan-2,5-dione ring is susceptible to ring-opening reactions under various conditions, a characteristic that is fundamental to its chemical behavior. In the presence of bases, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium with their acyclic form. mdpi.com This equilibrium shift is crucial as the open-chain form can readily react with nucleophiles. mdpi.com For instance, the reaction with amino groups of nucleobases proceeds through this open form, leading to N-amination products. mdpi.com Similarly, studies with N-acetylcysteine suggest that the initial nucleophilic attack occurs on the open-ring structure. mdpi.com
Hydrolysis, a key ring-opening pathway, can be influenced by substituents on the furan (B31954) ring. The stability of the furan nucleus is a significant factor in these reactions. While specific hydrolysis data for 3,4-Hexanofuran-2,5-dione is not extensively detailed in the provided results, the general principles of furan-2,5-dione chemistry suggest that both acidic and basic conditions can promote hydrolysis, leading to the formation of dicarboxylic acids or their derivatives. The reaction of 3,4-dihalo-2(5H)-furanone with DABCO (1,4-diazabicyclo[2.2.2]octane) in the absence of a metal catalyst can initiate a ring-opening of the DABCO moiety, highlighting the reactivity of the furanone system. researchgate.net Furthermore, cobalt catalysts have been shown to promote enantioselective ring-opening reactions of 2,5-dihydrofurans. nih.gov
Nucleophilic Addition Reactions to the Dione (B5365651) Moiety
The carbonyl groups of the dione moiety in furan-2,5-diones are electrophilic centers and are thus prone to nucleophilic attack. youtube.com Strong nucleophiles can attack the carbonyl carbon directly, leading to an intermediate that can then be protonated. youtube.com Weaker nucleophiles may require acid catalysis to activate the carbonyl group for attack. youtube.com
A variety of nucleophiles can participate in these reactions. For example, the conjugate addition of thionucleophiles to 2(5H)-furanones has been studied, leading to the formation of 4-thio-4,5-dihydro-2(3H)-furanones. researchgate.net The reaction of furan-2,5-diones with primary amines can yield imines, while secondary amines can lead to the formation of enamines. youtube.com Grignard reagents are also effective nucleophiles for addition to the carbonyl groups of furan-2,5-diones. youtube.com The general mechanism involves the nucleophilic attack on the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. youtube.com
Intramolecular Cyclization and Rearrangement Reactions (e.g., Aldol (B89426) Condensations leading to cyclic products)
The structural features of this compound and its derivatives allow for various intramolecular cyclization and rearrangement reactions. One notable example is the Piancatelli rearrangement, which can be triggered in substituted furan-2,5-dicarbinols to synthesize highly functionalized cyclopentenones. researchgate.net This rearrangement can also occur intramolecularly when a nucleophile is tethered to the furan ring, leading to spirocyclic cyclopentenone derivatives. researchgate.net
Aldol condensations represent another important class of reactions for furan-2,5-dione systems. These reactions involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. pearson.com For example, the aldol condensation of 2,5-diformylfuran with acetone (B3395972) has been shown to produce polyconjugated oligomers. sfu-kras.ru Similarly, the reaction of furfural (B47365) with acetone can lead to products with 8 and 13 carbon atoms through sequential aldol condensations and dehydrations. osti.gov These reactions demonstrate the potential for furan-2,5-dione derivatives to serve as building blocks for more complex molecular architectures. rsc.org
Oxidation and Reduction Pathways in Furan-2,5-dione Chemistry
The furan-2,5-dione system can undergo both oxidation and reduction reactions, targeting either the furan ring or the dione functionality. The oxidation of furans can proceed through various pathways, including a 1,4-addition mechanism. sdu.dk The reaction of furan with oxidizing agents can lead to the formation of unsaturated 1,4-dicarbonyl compounds. sdu.dk The atmospheric degradation of furan-2,5-dione (maleic anhydride) initiated by chlorine atoms has been studied, proposing a mechanism based on observed product yields and theoretical calculations of ring-opening pathways. rsc.org The oxidation of furan derivatives by hydroxyl radicals is also a significant degradation pathway in the atmosphere. researchgate.net
Reduction of the furan-2,5-dione moiety can also be achieved. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones can be transformed into γ-lactones using common reducing agents like sodium borohydride. nih.gov However, in some cases, reduction may selectively occur on other parts of the molecule, leaving the furan ring intact. For example, the reduction of 5-hydroxy-2-methylnaphtho[1,2-b]furan with sodium in ethanol (B145695) resulted in the reduction of the unsubstituted benzenoid ring, while the furan ring remained unchanged. rsc.org
Derivatization and Functionalization Strategies for the Furan-2,5-dione Core
The furan-2,5-dione core serves as a versatile scaffold for the synthesis of a wide range of derivatives through various functionalization strategies.
Alkylation and arylation reactions provide effective means to introduce carbon-based substituents onto the furan-2,5-dione ring. The direct arylation of benzo[b]furan, a related heterocyclic system, has been achieved using aryl bromides as the aryl source with a palladium catalyst, leading to regioselective arylation at the 2-position. nih.gov This suggests that similar palladium-catalyzed cross-coupling reactions could be applicable to furan-2,5-dione systems. Furthermore, 3,4-dihalo-5-hydroxy-2(5H)-furanones can react with arenes and heteroarenes in the presence of Lewis or Brønsted acids to form a new bond between the C5 carbon of the furanone and the aromatic compound. mdpi.comnih.gov Suzuki coupling reactions have also been successfully employed for the bis-arylation of 3,4-dibromo-2(5H)-furanone. nih.gov
The introduction of heteroatoms such as nitrogen and sulfur into the furan-2,5-dione framework opens up avenues for the synthesis of novel derivatives with potentially interesting chemical and biological properties. Nitrogen-containing substituents can be introduced through reactions with amines. For example, the reaction of 5-alkoxy-3,4-dihalofuran-2(5H)-ones with benzidine (B372746) or amino acids can lead to the formation of new derivatives. researchgate.net
Sulfur-containing functional groups can also be incorporated into the furan-2,5-dione ring. The conjugate addition of various thioacids, dithioacids, xanthates, and dithiocarbamates to 2(5H)-furanones results in the formation of 4-thio-4,5-dihydro-2(3H)-furanones. researchgate.net Additionally, 5-alkoxy-3,4-dihalo-2(5H)-furanones can be sulfonylated at the C4 position by sodium benzenesulfinates under phase-transfer catalysis conditions. nih.gov The oxidation of these sulfur-containing derivatives can lead to the corresponding sulfoxides or sulfones, further expanding the chemical diversity of furan-2,5-dione derivatives. researchgate.net
Spectroscopic and Structural Characterization of 3,4 Hexanofuran 2,5 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,4-Hexanofuran-2,5-dione, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.
Proton (¹H) NMR Analysis for Hydrogen Environments
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the molecule's symmetry. The two ethyl groups are chemically equivalent, as are the two methylene (B1212753) groups and the two methyl groups within them. This equivalence would result in two distinct signals:
A quartet for the methylene protons (-CH₂-). The signal is split into a quartet by the adjacent methyl protons.
A triplet for the terminal methyl protons (-CH₃). This signal is split into a triplet by the neighboring methylene protons.
For the analogue 3,4-dimethylfuran-2,5-dione, the two methyl groups are equivalent and would appear as a single sharp singlet in the ¹H NMR spectrum, as all six protons are in the same chemical environment.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂- | ~2.5-2.8 | Quartet |
| -CH₃ | ~1.1-1.3 | Triplet |
Carbon-13 (¹³C) NMR Analysis for Carbon Skeletal Information
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Due to the symmetry of this compound, four distinct carbon signals are expected:
One signal for the two equivalent carbonyl carbons (C=O).
One signal for the two equivalent olefinic carbons (C=C).
One signal for the two equivalent methylene carbons (-CH₂-).
One signal for the two equivalent methyl carbons (-CH₃).
For the analogue, 3,4-dimethylfuran-2,5-dione, three signals would be observed: one for the carbonyl carbons, one for the olefinic carbons, and one for the methyl carbons. The chemical shifts for these carbons in furan-2,5-dione derivatives are influenced by the electron-withdrawing effect of the oxygen atoms and the nature of the alkyl substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165-175 |
| C=C | ~130-140 |
| -CH₂- | ~20-30 |
| -CH₃ | ~10-15 |
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY, HSQC) for Connectivity Mapping
2D NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com
COSY (Correlation Spectroscopy) would show a correlation between the methylene and methyl protons of the ethyl group, confirming their coupling. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would reveal one-bond correlations between the protons and the carbons they are directly attached to. This would link the methylene proton signal to the methylene carbon signal, and the methyl proton signal to the methyl carbon signal. youtube.com
Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional group is the cyclic anhydride (B1165640).
The IR spectrum of cyclic anhydrides is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. In unsaturated cyclic anhydrides like this compound, these bands typically appear at higher wavenumbers compared to their saturated counterparts. Additionally, a C=C stretching vibration and C-O-C stretching vibrations are expected.
Raman spectroscopy provides complementary information. While the C=O stretching bands are also visible in the Raman spectrum, the C=C double bond stretch is often more intense in Raman than in IR.
Table 3: Characteristic Vibrational Frequencies for 3,4-Dialkylfuran-2,5-diones
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Asymmetric C=O Stretch | ~1850-1870 | Active |
| Symmetric C=O Stretch | ~1770-1790 | Active |
| C=C Stretch | ~1630-1680 | Strong |
| C-O-C Stretch | ~1200-1300 | Active |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₀H₁₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. The fragmentation of cyclic anhydrides often involves the loss of CO and CO₂. A characteristic fragmentation pathway for 3,4-dialkylfuran-2,5-diones would likely involve the initial loss of a CO molecule, followed by the loss of a second CO molecule or other rearrangements. The presence of the ethyl side chains would also lead to fragmentation patterns involving the loss of ethyl radicals or ethene.
A plausible fragmentation pathway for 2,3-dimethylmaleic anhydride involves the loss of CO followed by the loss of a methyl radical and another CO molecule. sci-hub.se A similar pattern would be expected for the hexano derivative.
X-ray Crystallography for Precise Solid-State Structure Determination
Table 4: Selected Bond Lengths and Angles for 2,3-Dimethylmaleic Anhydride
| Bond/Angle | Value |
| C=C | 1.3420 (12) Å |
| C-C (single) | 1.4841 (11) - 1.4848 (11) Å |
| C=O | ~1.19 Å |
| C-O | ~1.38 Å |
Data from the crystal structure of 2,3-dimethylmaleic anhydride. nih.gov
Advanced Spectroscopic Methods for Specific Structural Features (e.g., UV-Vis Spectroscopy for Electronic Transitions, Chiroptical Methods for Stereochemistry)
The elucidation of the intricate structural features of this compound and its derivatives relies on a suite of advanced spectroscopic techniques. Among these, UV-Vis spectroscopy provides critical insights into the electronic transitions within the molecule, while chiroptical methods, such as electronic circular dichroism (ECD), are indispensable for determining the absolute stereochemistry of chiral analogs.
UV-Vis Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is dictated by the chromophores present in its structure, primarily the α,β-unsaturated carbonyl system within the furan-2,5-dione ring. The electronic transitions observed in the UV-Vis spectrum are typically the result of the promotion of electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding molecular orbitals.
For cyclic dicarbonyl compounds and related α,β-unsaturated systems, two primary types of electronic transitions are of interest:
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair of an oxygen atom) to an anti-bonding π* orbital. These are generally of lower energy and thus appear at longer wavelengths (lower frequency). They are characteristically weak, with low molar absorptivity (ε) values.
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These are typically high-energy transitions, occurring at shorter wavelengths, and are characterized by high molar absorptivity values.
The parent compound, maleic anhydride (furan-2,5-dione), exhibits a strong UV absorption band corresponding to a π → π* transition. The introduction of alkyl substituents, such as the two ethyl groups in this compound, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the electron-donating nature of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| n → π | ~300 - 350 | < 100 |
| π → π | ~220 - 250 | > 10,000 |
Note: The values in this table are illustrative and based on trends observed for similar α,β-unsaturated carbonyl compounds. Actual experimental values may vary.
Chiroptical Methods for Stereochemistry
For chiral derivatives of this compound, where stereogenic centers are introduced, chiroptical methods are essential for the determination of their absolute configuration. Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum plots the difference in molar absorptivity (Δε = εL - εR) against wavelength. A non-zero signal, known as a Cotton effect, is indicative of a chiral center.
The sign and magnitude of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore. For chiral lactones and anhydrides, empirical rules, such as the Octant Rule for saturated ketones, and more sophisticated computational methods are used to correlate the observed ECD spectrum with the absolute stereochemistry of the molecule.
In the case of chiral derivatives of this compound, the n → π* and π → π* transitions will give rise to Cotton effects in the ECD spectrum. The sign of these Cotton effects can be related to the stereochemistry of the substituents. For instance, the introduction of a chiral center at a position that perturbs the conformation of the furan-2,5-dione ring will lead to a characteristic ECD spectrum.
Table 2: Illustrative ECD Data for a Chiral Derivative of this compound
| Transition | Wavelength (nm) | Sign of Cotton Effect (Δε) |
| n → π | ~320 | Positive or Negative |
| π → π | ~230 | Opposite to n → π* |
Note: The signs of the Cotton effects are dependent on the specific stereoisomer and its conformation. This table provides a hypothetical example.
The combination of UV-Vis spectroscopy to identify the relevant electronic transitions and chiroptical methods to probe the stereochemical environment provides a comprehensive picture of the structure of this compound and its chiral derivatives. These advanced spectroscopic techniques are crucial tools in the synthesis and characterization of these and other complex organic molecules.
Computational Chemistry and Theoretical Investigations of Furan 2,5 Dione Architectures
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for analyzing complex organic structures like 3,4-Hexanofuran-2,5-dione. DFT calculations can predict a variety of molecular properties, including optimized geometry, electronic distribution, and orbital energies. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comacadpubl.eu The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org
For furan-2,5-dione architectures, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. In this compound, the π-system of the double bond and the lone pairs on the oxygen atoms would contribute significantly to the HOMO, making it nucleophilic. The carbonyl groups would render the LUMO electrophilic. DFT calculations, often using the B3LYP functional, can accurately predict these orbital energies. acadpubl.euresearchgate.net
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Clevudine | B3LYP/6-311G++(d,p) | -7.1432 | -2.9779 | 4.1653 | nih.gov |
| Telbivudine | B3LYP/6-311G++(d,p) | -7.9135 | -1.2270 | 6.6865 | nih.gov |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | acadpubl.eumalayajournal.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. ajchem-a.com An MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). ajchem-a.com Green and yellow represent areas of neutral or intermediate potential. ajchem-a.com
For this compound, an MEP map would show negative potential (red) around the carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. ajchem-a.com These sites would be the primary targets for electrophiles. Conversely, positive potential (blue) would likely be found around the carbonyl carbon atoms and the hydrogen atoms of the fused ring, indicating these as sites for nucleophilic attack. MEP analysis provides a clear, intuitive picture of a molecule's reactivity patterns. researchgate.netresearchgate.net
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy barrier between reactants and the transition state) helps to determine the feasibility and rate of a chemical reaction.
For furan-2,5-dione derivatives, computational studies have been used to investigate various reactions. For instance, the mechanism of Diels-Alder reactions, where maleic anhydride (B1165640) (the parent furan-2,5-dione) acts as a dienophile, has been studied theoretically. acs.org These studies analyze the endo and exo transition states to explain the observed stereoselectivity. acs.org Similarly, the atmospheric degradation pathways of furan-2,5-dione by radicals like Cl have been proposed based on theoretical calculations of activation barriers at levels of theory like CBS-QB3. rsc.org For this compound, computational pathways could be explored for reactions such as nucleophilic addition to the carbonyls, cycloadditions across the double bond, or ring-opening reactions, providing a deep understanding of its chemical transformations.
Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Understanding of Chemical Transformations
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical reactivity of a series of compounds with their computed structural and electronic properties, known as molecular descriptors. aimspress.comresearchgate.net This approach allows for the prediction of the reactivity of new or untested compounds without the need for extensive experimental work.
To build a QSRR model for a class of compounds like substituted furan-2,5-diones, a range of descriptors would be calculated for each molecule. These can include electronic descriptors (HOMO/LUMO energies, dipole moment), constitutional descriptors (molecular weight), and topological descriptors. aimspress.comresearchgate.net These descriptors are then used as independent variables in a regression analysis (e.g., Multiple Linear Regression) to model an experimental measure of reactivity, such as a reaction rate constant. researchgate.net Such models have been successfully developed for various classes of heterocyclic compounds, including nitrofuran and benzofuran (B130515) derivatives, to predict their biological activity or other properties. aimspress.comresearchgate.net A QSRR study on furan-2,5-dione derivatives could predict their efficacy in specific chemical transformations, guiding the synthesis of molecules with desired reactivity profiles.
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | EHOMO, ELUMO, Dipole Moment, Atomic Charges | Describes the electronic distribution and susceptibility to reaction. |
| Constitutional | Molecular Weight, Number of Atoms, Number of Double Bonds | Relates to the basic composition and size of the molecule. |
| Topological | Kier-Hall Electrotopological States, Connectivity Indices | Describes the atomic connectivity and branching of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to the molecule's lipophilicity and bulk. |
Theoretical Prediction and Experimental Validation of Spectroscopic Properties
Computational quantum chemistry methods are highly effective at predicting the spectroscopic properties of molecules. olemiss.edu Techniques like DFT and Time-Dependent DFT (TD-DFT) can calculate vibrational frequencies (IR spectra), nuclear magnetic shielding constants (NMR spectra), and electronic transition energies (UV-Vis spectra). olemiss.edumdpi.com
These theoretical predictions are invaluable for several reasons. They can aid in the structural elucidation of newly synthesized compounds by comparing the calculated spectrum with the experimental one. olemiss.edu For molecules that are difficult to study experimentally, such as reactive intermediates or those found in astrophysical environments, theoretical spectroscopy may be the only way to obtain spectroscopic data. olemiss.edu The accuracy of these predictions is often high, with calculated vibrational frequencies typically within a small percentage of experimental values after applying a scaling factor. olemiss.edu For this compound, DFT calculations could generate a predicted IR spectrum, highlighting characteristic peaks such as the C=O and C=C stretching frequencies, which would be crucial for its experimental identification and characterization.
Applications of Furan 2,5 Dione Derivatives in Materials Science and Polymer Chemistry
Monomers for Advanced Polymer Synthesis
The unique chemical structure of furan-2,5-dione derivatives makes them highly valuable monomers for the creation of high-performance polymers. Their ability to undergo various polymerization reactions has led to the development of both biodegradable materials and electronically active polymers.
Ring-opening polymerization (ROP) is a key technique for producing biodegradable polymers, and cyclic monomers derived from furan-2,5-dicarboxylic acid (FDCA) are promising candidates for this purpose. unive.itmdpi.com The synthesis of macrocycles incorporating FDCA and various diols allows for the subsequent ROP to yield high molecular weight polyesters. unive.it This method provides an alternative to traditional polycondensation and can be performed under mild conditions, sometimes employing enzymatic catalysts. acs.orgumw.edu.pl
Enzymatic polymerization, in particular, represents a green and sustainable approach to synthesizing furan-based polyesters and polyamides. acs.orgnih.gov For instance, Novozym 435, an immobilized lipase (B570770), has been successfully used as a biocatalyst for the polymerization of monomers derived from FDCA. nih.govnih.gov This enzymatic approach can produce polymers with high weight-average molecular weights, suitable for various applications. nih.gov The resulting furan-based polyesters and polyamides are considered sustainable alternatives to their petroleum-based counterparts, such as poly(ethylene terephthalate) (PET) and polyphthalamides. acs.orgnih.govspecialchem.com
Recent research has focused on the synthesis of furan-based copolymers with tailored properties. For example, the enzymatic synthesis of poly(decamethylene furanoate)-co-(dilinoleic furanoate) has been reported, yielding a biodegradable copolymer with potential applications in biomedical engineering as a scaffold material. umw.edu.pl The biodegradability of these furan-based polyesters can be influenced by their chemical structure, with some exhibiting compostability. mdpi.com
Table 1: Examples of Biodegradable Polymers from Furan-2,5-dione Derivatives
| Polymer Name | Monomers | Polymerization Method | Key Properties/Applications |
|---|---|---|---|
| Poly(octamethylene furanamide) (PA8F) | Dimethyl 2,5-furandicarboxylate, 1,8-octanediamine | Enzymatic Polymerization (Novozym 435) | High molecular weight (up to 54,000 g/mol), sustainable alternative to polyphthalamides. nih.gov |
| Poly(decamethylene furanoate)-co-(dilinoleic furanoate) (PDF-DLF) | Dimethyl 2,5-furandicarboxylate, 1,10-decanediol, dilinoleic diol | Enzymatic Polymerization (Candida antarctica lipase B) | Biodegradable, biocompatible, suitable for electrospinning into nanofibers for medical scaffolds. umw.edu.pl |
| Furan-based copolyesters | Dimethyl 2,5-furandicarboxylate, 2,5-bis(hydroxymethyl)furan, aliphatic diols/diacid esters | Enzymatic Polymerization (Novozym 435) | Molecular weight up to 35 kg/mol, sustainable high-performance polymers. nih.gov |
Furan-containing conjugated polymers have garnered significant attention for their potential in organic electronic devices, such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). spiedigitallibrary.orglbl.govresearchgate.net The incorporation of the furan (B31954) moiety into the polymer backbone can enhance solubility and planarity, which are beneficial for charge transport. acs.orgcmu.eduresearchgate.net
In the realm of OSCs, furan-based polymers have been developed as donor materials in bulk heterojunction devices. lbl.govresearchgate.net These polymers can be designed to have low band-gaps, allowing for broader absorption of the solar spectrum. lbl.gov For instance, polymers incorporating furan and diketopyrrolopyrrole units have demonstrated promising power conversion efficiencies. lbl.govacs.org The use of furan, which can be derived from renewable resources, also adds a sustainability aspect to the development of organic electronics. lbl.govpv-magazine.com
For OFETs, furan-based semiconductors have shown excellent charge transport properties. researchgate.netresearchgate.net Both p-type and n-type furan-containing semiconductors have been synthesized, with some exhibiting high charge carrier mobilities. researchgate.net The strategic substitution of thiophene (B33073) with furan in conjugated polymers can lead to materials with comparable or even superior performance in OFETs, particularly when processed from environmentally benign solvents. acs.orgresearchgate.net
Table 2: Performance of Furan-Containing Polymers in Organic Electronic Devices
| Polymer | Device Type | Key Performance Metric |
|---|---|---|
| PDPP2FT | Organic Solar Cell | Power Conversion Efficiency up to 5.0%. lbl.gov |
| PDPP3F | Organic Solar Cell | Power Conversion Efficiency approaching 5%. lbl.gov |
| PFDPPTT-Si | Organic Field-Effect Transistor | Hole mobility as high as 1.87 cm²/V·s when processed from non-chlorinated solvents. acs.org |
| Quinoidal Oligofuran | Organic Field-Effect Transistor | Reported mobility of 7.7 cm²/V·s. researchgate.net |
Role in Supramolecular Chemistry and Self-Assembly of Ordered Structures
The furan ring, with its oxygen heteroatom and aromatic π-system, can participate in various non-covalent interactions, making furan-2,5-dione derivatives valuable components in supramolecular chemistry. These weak interactions, including hydrogen bonding and π-π stacking, can direct the self-assembly of molecules into well-ordered, functional structures.
Theoretical studies on furan dimers have shown that C–H⋯O hydrogen bonds and stacking interactions are key in determining the arrangement of the molecules. nih.gov In these interactions, the hydrogen atoms can interact with the oxygen lone pair or the π-electron cloud of the aromatic ring. nih.gov These fundamental interactions are crucial for the bottom-up fabrication of more complex supramolecular architectures.
In the solid state, the intermolecular hydrogen bonds in furan-containing polymers, such as polyamides, lead to strong inter-chain interactions. researchgate.net This results in materials with high thermal and mechanical performance. The ability to form such ordered structures through self-assembly is a key factor in the desirable properties of these polymers. The planarity of the furan ring can also contribute to effective π-π stacking, which is important for charge transport in conjugated polymers. researchgate.net
Development of Functional Materials Based on Furan-2,5-dione Scaffolds for Non-Biological Applications
Beyond their use in biodegradable polymers and organic electronics, furan-2,5-dione derivatives are precursors to a wide range of functional materials for various non-biological applications. slideshare.netrsc.orgijsrst.com The versatility of furan chemistry allows for the creation of materials with diverse properties and uses.
Furan-based polyesters, such as poly(ethylene 2,5-furanoate) (PEF), are being developed as bio-based alternatives to PET for applications like packaging, bottles, and textiles. specialchem.comrsc.orgnih.gov These materials often exhibit superior barrier properties and mechanical strength compared to their petroleum-based counterparts. mdpi.comnih.gov
Furthermore, furan and its derivatives serve as intermediates in the synthesis of dyes, pigments, and specialty chemicals. slideshare.netijsrst.com Diaryl furan compounds are important for producing metal-complex dyes with enhanced light fastness. slideshare.net The furan scaffold is also found in resins and adhesives. slideshare.net The development of these materials highlights the broad potential of furan-2,5-dione derivatives in creating a more sustainable chemical industry.
Q & A
Q. What are the optimal synthetic routes for preparing 3,4-Hexanofuran-2,5-dione derivatives, and how can reaction conditions be systematically optimized?
- Methodological Answer : Microwave-assisted synthesis is a promising approach for furan-2,5-dione derivatives, as demonstrated for 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione. Key parameters include power settings (e.g., 100–150 W), solvent selection (polar aprotic solvents like DMF), and reaction time (10–30 minutes). Kinetic studies using model-based optimal experimental design (MB-OED) can identify critical factors such as temperature, stoichiometry, and catalyst loading . For example, reaction rates for similar dihydrofuran diones are highly temperature-dependent, requiring precise control to avoid side reactions .
Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound derivatives?
- Methodological Answer :
- NMR : Use - and -NMR to identify substituent patterns and stereochemistry. For example, in diketopiperazine derivatives, benzylic protons resonate at δ 7.2–7.5 ppm, while carbonyl carbons appear at ~170 ppm .
- HPLC-UV : Employ reverse-phase HPLC with UV detection (λ = 220–340 nm) to assess purity and monitor reaction progress. Reference libraries for furan diones can aid peak assignment .
- FT-IR : Analyze carbonyl stretching vibrations (~1750–1850 cm) and C–O–C asymmetric stretches (~1200 cm) to confirm ring integrity .
Advanced Research Questions
Q. How can contradictions in kinetic data for furan-2,5-dione reactions be resolved, particularly in solvent-dependent systems?
- Methodological Answer : Discrepancies in rate constants often arise from solvent polarity effects or competing reaction pathways. Use quantum chemical calculations (e.g., DFT) to model solvent interactions and transition states. For example, aqueous DMSO increases electrophilicity of carbonyl groups in dihydrofuran diones, accelerating nucleophilic attacks . Validate computational predictions with experimental kinetic profiling under controlled conditions (e.g., varying DMSO:HO ratios) .
Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). HOMO-LUMO gaps correlate with electrophilicity; lower gaps (~4–5 eV) indicate higher reactivity .
- Vibrational Analysis : Compare computed IR spectra (e.g., using Gaussian 16) with experimental data to validate structural models. For example, asymmetric C=O stretches in 4-fluoro-4-methylheptane-3,5-dione appear at 1832 cm .
- Molecular Dynamics (MD) : Simulate solvation effects to predict aggregation behavior or crystallinity .
Q. How can crystal structure analysis and intermolecular interactions inform the design of stable this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals critical packing motifs. For example, Br⋯Br contacts (3.4–3.6 Å) and C–H⋯O hydrogen bonds stabilize hexasubstituted dihydrofuran crystals . Use Mercury software to analyze π-π stacking (centroid distances < 4 Å) and halogen bonding, which influence solubility and melting points .
Q. What methodologies are recommended for evaluating the bioactivity of furan-2,5-dione derivatives, such as antiviral or anti-inflammatory potential?
- Methodological Answer :
- Antiviral Assays : Test compounds against influenza A (H1N1) using plaque reduction assays. IC values < 50 μM (e.g., 6.8 μM for albonoursin) indicate promising activity .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (IC ratio of viral vs. host cells) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., aryl groups, halogens) and correlate changes with bioactivity. Hydroxybenzylidene moieties enhance antiviral potency .
Data Analysis and Validation
Q. How should researchers address missing or conflicting spectral data for novel furan-2,5-dione derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., [M+H] for CHFO: m/z 161.0804) .
- 2D NMR : COSY and HSQC resolve overlapping signals in complex mixtures, while NOESY identifies spatial proximities (e.g., transannular H-H distances) .
- Reference Databases : Consult NIST Chemistry WebBook for validated IR and MS spectra of analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
